molecular formula C13H12N6O2 B10911995 4-amino-N'-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B10911995
M. Wt: 284.27 g/mol
InChI Key: CRVCJBTZXIPJAO-FRKPEAEDSA-N
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Description

4-amino-N’-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that features an indole moiety, an oxadiazole ring, and a hydrazide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of an indole derivative with an oxadiazole-containing hydrazide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like lutidine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

4-amino-N’-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety allows it to bind to multiple receptors, while the oxadiazole ring can interact with enzymes and other proteins. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole moiety but lacks the oxadiazole ring.

    Oxadiazole derivatives: Contain the oxadiazole ring but differ in other structural components.

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

4-amino-N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H12N6O2/c1-7(9-6-15-10-5-3-2-4-8(9)10)16-17-13(20)11-12(14)19-21-18-11/h2-6,15H,1H3,(H2,14,19)(H,17,20)/b16-7+

InChI Key

CRVCJBTZXIPJAO-FRKPEAEDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NON=C1N)/C2=CNC3=CC=CC=C32

Canonical SMILES

CC(=NNC(=O)C1=NON=C1N)C2=CNC3=CC=CC=C32

Origin of Product

United States

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